molecular formula C12H13NO4 B8677298 1-Pyrrolidinecarboxylic acid, 2-oxo-, 2-methoxyphenyl ester CAS No. 137616-72-9

1-Pyrrolidinecarboxylic acid, 2-oxo-, 2-methoxyphenyl ester

Cat. No. B8677298
M. Wt: 235.24 g/mol
InChI Key: QRPHZSNMNSPQLW-UHFFFAOYSA-N
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Patent
US05140041

Procedure details

To a solution of phosgen (6.27 g, 63.3 mmol) in anhydrous benzene (30 ml) was dropwise added under ice-cooling a solution of 2-methoxyphenol (7.86 g, 63.3 mmol) and purified pyridine (5.00 g, 63.3 mmol) in anhydrous benzene (20 ml). The mixture was stirred overnight at room temperature. From a reaction solution were separated white precipitates by filtration, and a filtrate was evaporated under reduced pressure to give a colorless oily material. The oily material was dissolved in anhydrous benzene (20 ml), to which was added a solution of 1-trimethylsilyl-2-pyrrolidinone (9.66 g, 63.3 mmol) in anhydrous benzene (10 ml). The mixture was stirred at room temperature for 30 min. The reaction mixture was evaporated under reduced pressure to dryness to give a solid material. The desired product was separated using column chromatography on silica gel (eluted with benzene-acetone 20:1→1:1).
Quantity
6.27 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.86 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
9.66 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[OH:13].N1C=CC=CC=1.C[Si](C)(C)[N:22]1[CH2:26][CH2:25][CH2:24][C:23]1=[O:27]>C1C=CC=CC=1>[CH3:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][C:23]([N:22]1[CH2:26][CH2:25][CH2:24][C:1]1=[O:2])=[O:27]

Inputs

Step One
Name
Quantity
6.27 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
7.86 g
Type
reactant
Smiles
COC1=C(C=CC=C1)O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
9.66 g
Type
reactant
Smiles
C[Si](N1C(CCC1)=O)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
From a reaction solution were separated white
CUSTOM
Type
CUSTOM
Details
precipitates by filtration
CUSTOM
Type
CUSTOM
Details
a filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a colorless oily material
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure to dryness
CUSTOM
Type
CUSTOM
Details
to give a solid material
CUSTOM
Type
CUSTOM
Details
The desired product was separated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=C(OC(=O)N2C(CCC2)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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